1-Pyrenecarboxaldehyde

Catalog No.
S565201
CAS No.
3029-19-4
M.F
C17H10O
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenecarboxaldehyde

CAS Number

3029-19-4

Product Name

1-Pyrenecarboxaldehyde

IUPAC Name

pyrene-1-carbaldehyde

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H

InChI Key

RCYFOPUXRMOLQM-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O

Synonyms

1-Formylpyrene; 1-Pyrenealdehyde; 1-Pyrenecarbaldehyde; 3-Formylpyrene; 3-Pyrenealdehyde; 3-Pyrenecarboxaldehyde; 3-Pyrenylaldehyde; NSC 30811;

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O

The exact mass of the compound 1-Pyrenecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Pyrenecarboxaldehyde is a highly reactive, bifunctional polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core and a formyl group. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for covalent organic frameworks (COFs), organic light-emitting diodes (OLEDs), and ratiometric fluorescent chemosensors . Unlike unfunctionalized pyrene, the presence of the aldehyde moiety enables direct, catalyst-free Schiff base condensations with primary amines and Knoevenagel condensations with active methylenes [1]. This direct reactivity, combined with pyrene's inherent ability to form distinct monomer and excimer emission states, makes 1-pyrenecarboxaldehyde an essential building block for designing polarity-sensitive fluorophores, aggregation-induced emission (AIE) materials, and highly conjugated optoelectronic polymers.

Substituting 1-pyrenecarboxaldehyde with closely related analogs compromises both synthetic efficiency and photophysical performance. Using unfunctionalized pyrene eliminates the possibility of covalent tethering, leading to rapid fluorophore leaching in solid-state sensors and metal-organic frameworks (MOFs) [1]. Attempting to use 1-pyrenemethanol as a substitute requires an additional catalytic oxidation step (often utilizing TEMPO and copper catalysts) before condensation reactions can occur, increasing process time and reducing overall yield . Furthermore, substituting with other PAH aldehydes, such as 9-anthraldehyde or 1-naphthaldehyde, fundamentally alters the excited-state dynamics; these alternatives typically lack pyrene's signature long-lived excimer emission, which is critical for ratiometric sensing and achieving high quantum yields in solid-state or aggregated environments.

Covalent Framework Integration and Fluorescence Enhancement

In the development of fluorescent metal-organic frameworks (MOFs), stable covalent anchoring is required to prevent fluorophore leaching and to control spatial distribution. Post-synthetic modification of amine-functionalized MOFs (e.g., UiO-66-NH2) via direct Schiff base condensation with 1-pyrenecarboxaldehyde yields a robust, covalently tagged framework [1]. This functionalization results in a ~3-fold enhancement in fluorescence intensity compared to the unfunctionalized MOF, generating a distinct excimer emission peak at 470 nm. Unfunctionalized pyrene cannot undergo this covalent condensation, making it unsuitable for stable, long-term framework integration.

Evidence DimensionFluorescence intensity enhancement and anchoring stability
Target Compound Data1-Pyrenecarboxaldehyde (~3-fold fluorescence enhancement, stable covalent imine linkage)
Comparator Or BaselineUnfunctionalized pyrene (No covalent linkage, susceptible to leaching)
Quantified Difference~3-fold enhancement and stable 470 nm excimer emission
ConditionsPost-synthetic modification of UiO-66-NH2 MOF in structural sensing applications

Procurement of the aldehyde derivative is mandatory for manufacturing stable, non-leaching fluorescent porous materials for advanced filtration and sensing.

Ratiometric Sensitivity in Heavy Metal Chemosensors

1-Pyrenecarboxaldehyde is highly prized for synthesizing Schiff base chemosensors due to its ability to toggle between monomer and excimer emission states upon analyte binding. For example, a thiocarbohydrazone derivative synthesized directly from 1-pyrenecarboxaldehyde achieves a highly sensitive 1:1 stoichiometric complexation with Hg2+, yielding a Limit of Detection (LOD) of 25.2 nM and an association constant of 2.04×10^5 L/mol [1]. In contrast, sensors derived from simpler PAH aldehydes often rely on single-channel fluorescence quenching (Turn-Off) rather than ratiometric (Turn-On/Shift) mechanisms, typically resulting in inferior LODs in the micromolar range and higher susceptibility to background interference.

Evidence DimensionLimit of Detection (LOD) for Hg2+
Target Compound Data1-Pyrenecarboxaldehyde-derived thiocarbohydrazone sensor (LOD = 25.2 nM)
Comparator Or BaselineStandard single-channel PAH aldehyde sensors (Typical LODs > 1 µM)
Quantified Difference>40-fold improvement in detection limit with ratiometric signal validation
ConditionsFluorescence emission spectroscopy in aqueous-organic mixtures

Buyers developing trace-metal diagnostic kits must select 1-pyrenecarboxaldehyde to achieve the nanomolar sensitivity required by environmental regulatory standards.

Aggregation-Induced Emission (AIE) for Solid-State Applications

Standard planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in the solid state, limiting their utility in OLEDs and solid-state sensors. Derivatives of 1-pyrenecarboxaldehyde can be engineered to exhibit strong Aggregation-Induced Emission Enhancement (AIEE). For instance, a pyrene-scaffolded Schiff base (PyDA-NP) synthesized from 1-pyrenecarboxaldehyde demonstrated an 833-fold increase in fluorescence quantum yield—jumping from 0.00118 in pure acetonitrile to 0.79 in an 80% water/acetonitrile mixture due to J-type aggregation [1]. This massive solid-state quantum yield makes it vastly superior to traditional ACQ dyes for thin-film device manufacturing.

Evidence DimensionFluorescence Quantum Yield (Φ) in aggregated state
Target Compound Data1-Pyrenecarboxaldehyde derivative (Φ = 0.79 in aggregated state, 833-fold enhancement)
Comparator Or BaselineTraditional planar ACQ fluorophores (Quantum yield drops near zero upon aggregation)
Quantified Difference833-fold enhancement in quantum yield upon aggregation
Conditions80% water/acetonitrile binary mixture vs. pure acetonitrile

This extreme AIE behavior is critical for material scientists procuring precursors for solid-state optoelectronics, where high luminescence in thin films is required.

Synthetic Route Efficiency for Knoevenagel Condensations

When synthesizing extended π-conjugated systems for organic electronics, the choice of pyrene precursor dictates the number of synthetic steps. 1-Pyrenecarboxaldehyde reacts directly with active methylene compounds via Knoevenagel condensation to form highly conjugated alkenes in a single step. If 1-pyrenemethanol is procured instead, the workflow requires a preliminary catalytic oxidation step (e.g., using TEMPO/CuOTf), which adds processing time, requires heavy metal catalysts, and reduces the overall isolated yield of the target conjugated material .

Evidence DimensionSynthetic steps to conjugated alkenes
Target Compound Data1-Pyrenecarboxaldehyde (1 step, direct condensation)
Comparator Or Baseline1-Pyrenemethanol (2 steps, requires prior catalytic oxidation)
Quantified DifferenceElimination of 1 reaction step and avoidance of transition metal oxidants
ConditionsSynthesis of extended π-conjugated OLED/COF building blocks

Procuring the aldehyde directly streamlines industrial synthesis of conjugated polymers, reducing catalyst costs and improving batch-to-batch reproducibility.

Synthesis of Covalent Organic Frameworks (COFs) and MOFs

1-Pyrenecarboxaldehyde is the optimal precursor for post-synthetic modification of amine-bearing MOFs (like UiO-66-NH2) and the direct synthesis of imine-linked COFs [1]. Its ability to form stable Schiff bases while imparting strong, excimer-based fluorescence makes it ideal for developing porous materials used in gas storage, chemical filtration, and solid-state sensing.

Manufacturing of Ratiometric Fluorescent Chemosensors

Due to its distinct monomer/excimer emission profiles, this compound is heavily procured for fabricating highly sensitive ratiometric probes[2]. It is particularly suited for detecting heavy metal ions (like Hg2+ and Al3+) and nitroaromatic explosives at nanomolar concentrations, where dual-wavelength emission is required to eliminate background interference.

Production of Organic Light-Emitting Diodes (OLEDs) and AIE Materials

The compound is a critical building block for synthesizing highly conjugated pyrene derivatives that exhibit Aggregation-Induced Emission (AIE) [3]. It is selected over traditional ACQ dyes in the formulation of thin-film optoelectronics and luminescent displays, where maintaining high quantum yields (e.g., Φ > 0.70) in the solid state is a strict manufacturing requirement.

XLogP3

4.5

LogP

4.23 (LogP)

UNII

I9H95PVI1P

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3029-19-4

Wikipedia

1-Pyrenecarboxaldehyde

Dates

Last modified: 08-15-2023

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